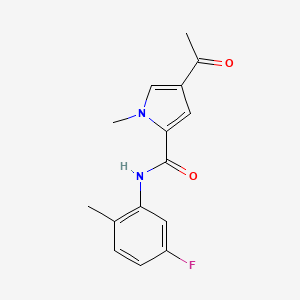
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, also known as AFM13, is a small molecule drug that is currently being investigated for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and is now being tested in clinical trials to evaluate its safety and efficacy.
Mécanisme D'action
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide works by binding to CD30 on the surface of cancer cells and CD16A on the surface of natural killer cells. This binding activates the natural killer cells, which then attack and kill the cancer cells. This mechanism of action is known as antibody-dependent cellular cytotoxicity (ADCC).
Biochemical and Physiological Effects:
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the activity of natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is that it is a bispecific antibody, which means that it can target two different proteins at the same time. This makes it potentially more effective than monoclonal antibodies, which can only target one protein. However, one limitation of 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is that it is still in the early stages of development and its safety and efficacy have not yet been fully established.
Orientations Futures
There are a number of potential future directions for research on 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to explore its potential use in the treatment of other types of cancer, such as solid tumors. Additionally, further research is needed to fully understand the safety and efficacy of 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide in clinical trials.
Méthodes De Synthèse
The synthesis of 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide involves the reaction of 5-fluoro-2-methylbenzoic acid with sodium hydride and methyl iodide to form 5-fluoro-2-methylbenzoic acid methyl ester. This intermediate is then reacted with 1-methyl-1H-pyrrole-2-carboxamide and acetic anhydride to produce 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide.
Applications De Recherche Scientifique
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have potential therapeutic applications in cancer treatment, particularly in the treatment of hematologic malignancies such as Hodgkin's lymphoma and non-Hodgkin's lymphoma. 4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide is a bispecific antibody that targets both CD30, a protein that is overexpressed in Hodgkin's lymphoma and other lymphomas, and CD16A, a protein found on the surface of natural killer cells.
Propriétés
IUPAC Name |
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-9-4-5-12(16)7-13(9)17-15(20)14-6-11(10(2)19)8-18(14)3/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGGHHQPXQKVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(5-fluoro-2-methylphenyl)-1-methylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7472372.png)

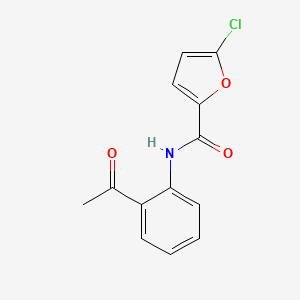

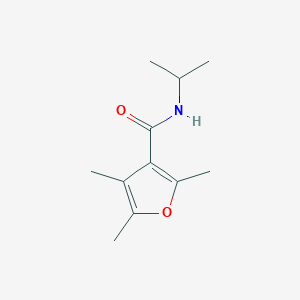
![1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472420.png)


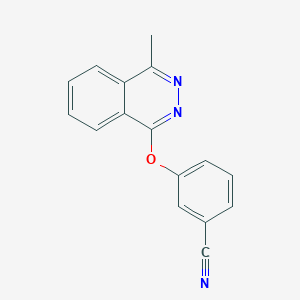
![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)
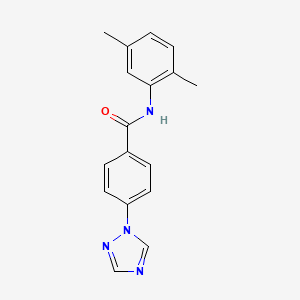
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide](/img/structure/B7472464.png)
